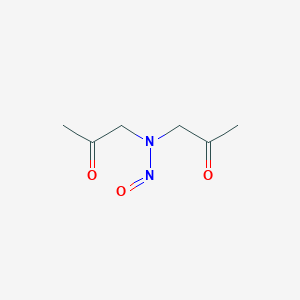

N-Nitrosobis(2-oxopropyl)amine

概要

説明

N-Nitrosobis(2-oxopropyl)amine is a nitrosamine compound that has garnered significant interest in the field of chemical carcinogenesis. It is known for its potent carcinogenic properties, particularly in inducing pancreatic ductal neoplasms in Syrian hamsters . This compound has been extensively studied for its role in cancer research, especially in understanding the mechanisms of carcinogenesis and the development of cancer models.

準備方法

Synthetic Routes and Reaction Conditions: N-Nitrosobis(2-oxopropyl)amine can be synthesized through the nitrosation of bis(2-oxopropyl)amine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in an acidic medium. The reaction conditions must be carefully controlled to ensure the formation of the desired nitrosamine compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitrosation reactions under controlled conditions to ensure safety and efficiency. The use of appropriate nitrosating agents and reaction conditions is crucial to achieve high yields and purity of the compound.

化学反応の分析

Types of Reactions: N-Nitrosobis(2-oxopropyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso and oxo derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

科学的研究の応用

Pancreatic Carcinogenesis Research

Overview : BOP is extensively utilized in research to understand pancreatic cancer mechanisms due to its specific carcinogenic effects observed in animal models, especially Syrian golden hamsters.

- Carcinogenicity Studies : BOP has been shown to induce pancreatic ductal adenocarcinomas in Syrian hamsters when administered via subcutaneous injections. In a study, hamsters receiving weekly doses developed significant pancreatic neoplasms within 13 weeks, demonstrating BOP's high potency as a pancreatic carcinogen .

- Comparative Studies : Research comparing BOP with other nitrosamines indicates that while BOP primarily affects the pancreas, it induces fewer tumors in other organs like the liver and lungs. This specificity makes it an ideal candidate for studying pancreatic cancer without the confounding effects of widespread carcinogenesis .

Mutagenicity and Mechanistic Studies

Overview : BOP's mutagenic properties have been investigated to understand its mechanism of action at the molecular level.

- Mutagenesis Assays : Studies have demonstrated that BOP exhibits high mutagenic activity through host-mediated assays in hamsters. The compound primarily forms methylguanine adducts in the DNA of liver cells, suggesting a methylation mechanism for its mutagenic effects .

- DNA Damage Assessment : The assessment of DNA damage induced by BOP has highlighted its role in generating premutagenic lesions, which are crucial for understanding the initiation phase of carcinogenesis .

Toxicological Evaluations

Overview : BOP serves as a model compound for evaluating the toxicological effects of nitrosamines.

- Toxicity Profiles : Toxicological studies involving BOP have revealed insights into its metabolic pathways and potential toxic effects on pancreatic function. For instance, BOP exposure has been linked to alterations in serum lipid profiles and pancreatic enzyme activities .

- Longitudinal Studies : Long-term studies have indicated that chronic exposure to BOP leads to significant pathological changes in pancreatic tissues, making it a valuable tool for investigating chronic pancreatitis and related conditions .

Pharmacological Interventions

Overview : Investigations into pharmacological agents that may mitigate the effects of BOP have been conducted.

- Preventive Studies : Research has explored the use of pharmacological agents such as pioglitazone to suppress BOP-induced pancreatic adenocarcinomas. In one study, treatment with pioglitazone significantly reduced the incidence of tumors and improved lipid profiles in hamsters exposed to BOP .

- Mechanistic Insights : These studies provide insights into potential therapeutic strategies for preventing or treating pancreatic cancer by targeting metabolic pathways influenced by compounds like BOP.

Case Studies and Clinical Implications

While most research on BOP has been conducted in animal models, its implications extend to understanding human pancreatic cancer risk factors and potential preventive measures.

- Epidemiological Links : Although direct clinical applications remain limited, findings from animal studies suggest that exposure to nitrosamines like BOP could be relevant in assessing environmental or dietary risk factors associated with pancreatic cancer in humans .

Summary Table of Key Findings

作用機序

N-Nitrosobis(2-oxopropyl)amine exerts its effects primarily through the formation of DNA adducts, leading to mutations and carcinogenesis . The compound is metabolized in the liver to form reactive intermediates that interact with DNA, causing alkylation and subsequent mutations. The primary molecular targets include pancreatic ductal cells, where the compound induces hyperplasia, dysplasia, and eventually neoplasia. The pathways involved in its mechanism of action include the activation of cytochrome P450 enzymes and the formation of DNA adducts that lead to mutagenesis.

類似化合物との比較

- N-Nitrosobis(2-hydroxypropyl)amine: Less potent compared to N-Nitrosobis(2-oxopropyl)amine, primarily induces lung tumors.

- N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine: Intermediate potency, induces both pancreatic and liver tumors.

- N-Nitroso-2,6-dimethylmorpholine: Similar in potency to N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine but does not significantly induce liver tumors .

生物活性

N-Nitrosobis(2-oxopropyl)amine (BOP) is a potent carcinogenic compound primarily studied for its effects on pancreatic cancer. This article explores its biological activity, focusing on its carcinogenic mechanisms, experimental findings, and potential modifiers of its activity.

Overview of this compound

This compound is classified as a nitrosamine, a group of compounds known for their carcinogenic properties. BOP is particularly notable for inducing pancreatic ductal adenocarcinomas in animal models, especially in Syrian hamsters. The compound is hypothesized to be a beta-metabolite of di-n-propylnitrosamine, contributing to its specific carcinogenic profile.

Carcinogenic Mechanisms

The biological activity of BOP involves several mechanisms that facilitate tumor development:

- Alkylating Agent Activity : BOP acts as an alkylating agent, which means it can form covalent bonds with DNA, leading to mutations. This process is critical in the initiation of cancerous transformations in cells .

- Metabolic Activation : The metabolism of BOP likely generates reactive intermediates, such as methyldiazonium ions, which are responsible for the compound's carcinogenic effects. These intermediates can interact with cellular macromolecules, including DNA and proteins, leading to cellular damage and transformation .

- Target Organ Specificity : While BOP is a potent carcinogen, its effects are largely restricted to the pancreas in hamsters. It has been shown to induce pancreatic duct adenomas and adenocarcinomas after both chronic exposure and single high-dose administration .

Case Studies and Research Data

Numerous studies have investigated the biological effects of BOP. Below are key findings from significant research:

- Pancreatic Carcinogenesis : In a study involving Syrian hamsters, BOP was administered subcutaneously at doses of 10 mg/kg body weight. Results showed a high incidence of pancreatic duct adenomas within 13 weeks, with adenocarcinomas developing shortly thereafter .

- Comparative Carcinogenicity : Compared to other nitrosamines like N-nitrosobis(2-hydroxypropyl)amine, BOP exhibited a more pronounced effect on pancreatic tissues while showing limited neoplastic activity in other organs such as the lungs and liver .

- Modifying Agents : Research has demonstrated that certain agents can modify the carcinogenic effects of BOP. For instance, pioglitazone, a PPARγ ligand, was found to significantly reduce the incidence and multiplicity of pancreatic tumors when administered alongside BOP .

Data Tables

The following tables summarize key experimental data regarding the effects of BOP:

| Study | Dosage (mg/kg) | Duration | Observed Tumors | Notes |

|---|---|---|---|---|

| Study 1 | 10 (weekly) | 13 weeks | High incidence of pancreatic adenomas | Syrian hamsters |

| Study 2 | 80 (single dose) | 28 weeks | Few tumors in lung/liver | Limited organ specificity |

| Study 3 | 10 (weekly + pioglitazone) | 22 weeks | Reduced tumor incidence | Significant protective effect |

Biological Activity Summary

The biological activity of this compound underscores its role as a highly specific pancreatic carcinogen in animal models. Its mechanisms include:

- DNA Alkylation : Direct interaction with DNA leading to mutations.

- Metabolic Activation : Formation of reactive intermediates through metabolic processes.

- Target Organ Specificity : Predominantly affects pancreatic tissues with limited impact on other organs.

特性

IUPAC Name |

N,N-bis(2-oxopropyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-5(9)3-8(7-11)4-6(2)10/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRYBBWYDSDZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN(CC(=O)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021022 | |

| Record name | 1,1′-(Nitrosoimino)bis[2-propanone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60599-38-4 | |

| Record name | 1,1′-(Nitrosoimino)bis[2-propanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60599-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrosobis(2-oxopropyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060599384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1′-(Nitrosoimino)bis[2-propanone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(2-OXOPROPYL)NITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5C28SA7UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。